molecular formula C6H7NO2S B165840 Benzenesulfonamide CAS No. 98-10-2

Benzenesulfonamide

カタログ番号: B165840
CAS番号: 98-10-2
分子量: 157.19 g/mol
InChIキー: KHBQMWCZKVMBLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ベンゼンスルホンアミドは、分子式 C₆H₇NO₂S の有機化合物です。これは、スルホンアミド基がベンゼン環に結合したスルホンアミド誘導体です。 この化合物は、特定の酵素を阻害する能力や、より複雑な分子の合成における構成要素としての役割を果たすことから、医薬品化学を含むさまざまな分野で応用されていることが知られています .

準備方法

合成経路と反応条件: ベンゼンスルホンアミドは、いくつかの方法によって合成できます。一般的な方法の1つは、ベンゼンスルホニルクロリドとアンモニアまたはアミンを反応させる方法です。 この反応は通常、次のように進行します: [ \text{C}6\text{H}_5\text{SO}_2\text{Cl} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}_2 + \text{HCl} ] この反応は通常、生成された塩化水素を中和するためにピリジンなどの塩基の存在下で行われます {_svg_2}.

工業生産方法: 工業的な設定では、ベンゼンスルホンアミドは、収率と純度を向上させるために最適化された条件を用いて、同様の方法でより大規模に生産されます。 連続フロー反応器と高度な精製技術を使用することで、高品質のベンゼンスルホンアミドを効率的に生産することができます .

化学反応の分析

反応の種類: ベンゼンスルホンアミドは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主要な生成物:

科学的研究の応用

Medicinal Applications

1.1 Anticancer Activity

Benzenesulfonamide derivatives have been extensively studied for their anticancer properties. For instance, compounds like SLC-0111, a ureido-bearing this compound, are currently undergoing clinical trials for treating pancreatic ductal adenocarcinoma. This compound has demonstrated promising antiproliferative effects in cancer cells, particularly under acidic conditions typical of tumor microenvironments .

1.2 Carbonic Anhydrase Inhibition

Benzenesulfonamides are recognized as effective inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including acid-base balance and respiration. Recent studies have shown that novel this compound derivatives exhibit significant inhibitory activity against human CA IX and XII isoforms, making them potential candidates for treating diseases such as glaucoma and cancer .

1.3 Antiviral Properties

Research has highlighted the potential of this compound derivatives as inhibitors of the HIV-1 capsid (CA). A study synthesized several phenylalanine derivatives with this compound moieties, which were screened for antiviral activity, demonstrating effective inhibition of HIV-1 replication in vitro .

Case Studies

Study Focus Findings
Study on SLC-0111Cancer TreatmentDemonstrated significant antiproliferative effects in vitro and in vivo; currently in Phase Ib/II trials .
Antiviral Activity StudyHIV-1 InhibitionSeveral derivatives showed effective inhibition of HIV-1 CA; structure-activity relationships were established .
Electrochemical SynthesisGreen ChemistryDeveloped a tunable electrochemical process for synthesizing benzenesulfonamides with high efficiency .

作用機序

ベンゼンスルホンアミドの作用機序は、主に酵素の阻害を含みます。たとえば、炭酸脱水酵素を活性部位に結合させることで阻害し、二酸化炭素から重炭酸塩への変換を防ぎます。 この阻害は、呼吸や酸塩基平衡を含むさまざまな生理学的プロセスに影響を与えます .

類似化合物:

独自性: ベンゼンスルホンアミドは、幅広い生物学的標的に結合することを可能にする独自の構造を持つため、ユニークです。 安定な誘導体を形成する能力により、研究と工業用途の両方で汎用性の高い化合物となっています .

類似化合物との比較

Uniqueness: Benzenesulfonamide is unique due to its specific structure that allows it to interact with a wide range of biological targets. Its ability to form stable derivatives makes it a versatile compound in both research and industrial applications .

生物活性

Benzenesulfonamide and its derivatives have garnered significant attention in pharmacological research due to their diverse biological activities, particularly in antibacterial, anticancer, and enzyme inhibition applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring. Its chemical structure allows for various modifications, leading to a wide range of biological activities. The compound has been studied for its potential as an antibacterial agent, enzyme inhibitor, and anticancer drug.

Antibacterial Activity

Recent studies have demonstrated that certain this compound derivatives exhibit promising antibacterial and anti-biofilm activities. For instance, analogues such as 4e , 4g , and 4h have shown significant inhibition against carbonic anhydrase IX (CA IX) with IC50 values ranging from 10.93 to 25.06 nM, indicating their selectivity over CA II (IC50 values of 1.55–3.92 μM) . This selectivity enhances their potential for targeting bacterial infections without affecting human cells adversely.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget EnzymeIC50 (nM)Selectivity Ratio
4eCA IX10.93High
4gCA IX25.06High
4hCA II1.55Low

Anticancer Properties

This compound derivatives have also been investigated for their anticancer properties, particularly against glioblastoma (GBM) cells. In one study, the compound AL106 exhibited a remarkable 78% inhibition of cell growth at a concentration of 100 µM in U87 glioblastoma cells . This suggests that this compound can induce cell death through interactions with receptor tyrosine kinases.

Case Study: Efficacy of AL106 in GBM Cells

  • Objective : To assess the cytotoxic effects of AL106 on U87 glioblastoma cells.
  • Method : Trypan blue exclusion method was used to determine cell viability.
  • Results :
    • AL106: 78% inhibition
    • AL34: 64.7% inhibition
    • AL110: 53.3% inhibition
    • Control (Cisplatin): 90% inhibition

The study indicates that while AL106 is less cytotoxic than cisplatin in non-cancerous cells, it retains significant efficacy against cancerous cells .

Enzyme Inhibition

Benzenesulfonamides are known to inhibit various enzymes, particularly carbonic anhydrases (CAs). For example, the ureido-bearing this compound SLC-0111 is currently in clinical trials for its role as a CA IX inhibitor in pancreatic cancer treatment . This compound has demonstrated antiproliferative effects under acidic conditions typical of tumor microenvironments, enhancing its therapeutic potential.

Table 2: Enzyme Inhibition by this compound Derivatives

CompoundTarget EnzymeK_I (nM)Biological Activity
SLC-0111CA IX<10Antiproliferative
AcetazolamideCA I<100Reference Control

Human Case Studies

Several case studies have documented the biological effects of this compound in humans, particularly regarding sensitization and allergic reactions. For instance, workers exposed to this compound reported respiratory symptoms and skin sensitization . These findings highlight the need for caution when handling this compound in occupational settings.

Summary of Human Case Studies

  • Asthmatic Reactions : Observed in brewery workers exposed to concentrations between 0.25–2%.
  • Skin Sensitization : Confirmed through skin-prick tests showing positive reactions across various concentrations.
  • Long-term Effects : Symptoms persisted from hours to days post-exposure.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzenesulfonamide derivatives, and how can reaction conditions be optimized for purity?

this compound derivatives are typically synthesized via nucleophilic substitution or click chemistry. For example, reacting 4-fluorobenzenesulfonyl chloride with amines (e.g., prop-2-yn-1-amine) in dichloromethane/NaOH yields intermediates, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole hybrids . Optimization includes controlling stoichiometry (e.g., 1:1.5 molar ratio of sulfonyl chloride to amine), using catalysts (CuSO₄·5H₂O and sodium ascorbate), and purification via silica gel chromatography (hexane/EtOAc gradients). Monitoring via NMR ensures structural fidelity .

Q. How can QSAR models guide the design of this compound-based carbonic anhydrase inhibitors?

Quantitative Structure-Activity Relationship (QSAR) models evaluate parameters like topological indices (e.g., Wiener index), logP (lipophilicity), and electronic descriptors (e.g., Hammett constants). For carbonic anhydrase inhibitors, hydrophobic interactions and sulfonamide group geometry are critical. Studies suggest that substituents enhancing hydrogen bonding to Zn²⁺ in the active site improve inhibitory potency .

Q. What computational tools predict the toxicity of this compound derivatives, and what are their limitations?

Tools like ProTox-II, STopTox, and GUSAR predict toxicity by analyzing structural alerts and dose-response relationships. For example, ProTox-II categorizes compounds based on LD₅₀ values and organ-specific toxicity. However, discrepancies arise between theoretical predictions and experimental data, particularly for administration routes (e.g., intraperitoneal vs. oral). Validation with in vitro assays (e.g., hepatocyte viability) is essential .

Advanced Research Questions

Q. How does spacer length in "two-prong" this compound ligands influence binding to human carbonic anhydrase I (hCA-I)?

Spacer length modulates affinity by aligning the sulfonamide moiety with the active site and peripheral metal-binding regions. Ligands with 22 Å spacers (e.g., L2) show 100-fold higher affinity for hCA-I than those with 29 Å spacers (L1), due to optimal coordination of Cu²⁺ to surface histidine residues. Fluorescence titration and kinetic assays (e.g., Ki measurements) validate these interactions .

Q. What strategies reconcile contradictions between theoretical toxicity predictions and experimental toxicity profiles?

Discrepancies often stem from route-dependent metabolism (e.g., first-pass effects in oral administration) or unmodeled protein interactions. For this compound 24, theoretical models underestimate subcutaneous toxicity due to delayed absorption. Hybrid approaches combining in silico predictions (e.g., TEST software) with in vivo pharmacokinetic studies (e.g., plasma concentration-time curves) improve accuracy .

Q. How can this compound analogs be validated as TrkA inhibitors for glioblastoma (GBM) therapy?

Validation involves:

  • In vitro assays : Trypan blue exclusion or MTT assays to determine IC₅₀ values (e.g., AL106: 58.6 µM in U87 cells) .
  • Docking studies : Identifying interactions with TrkA residues (e.g., hydrophobic bonds with Tyr359, hydrogen bonds with Gln369) .
  • ADMET profiling : Assessing BBB permeability, CYP inhibition, and Ames test results to prioritize compounds like AL106 for preclinical trials .

Q. What experimental designs address low reproducibility in this compound-based anticancer activity studies?

Key steps include:

  • Standardizing cell lines (e.g., using STR profiling for U87 glioblastoma cells).
  • Including positive controls (e.g., cisplatin) and normal cell controls (e.g., MEF cells).
  • Replicating dose-response curves across independent labs and reporting IC₅₀ values with 95% confidence intervals .

特性

CAS番号

98-10-2

分子式

C6H7NO2S

分子量

157.19 g/mol

IUPAC名

benzenesulfonimidic acid

InChI

InChI=1S/C6H7NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)

InChIキー

KHBQMWCZKVMBLN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N

正規SMILES

C1=CC=C(C=C1)S(=N)(=O)O

melting_point

151.0 °C

Key on ui other cas no.

98-10-2

物理的記述

White to cream odorless crystalline powder;  [Alfa Aesar MSDS]

ピクトグラム

Irritant

関連するCAS

18522-93-5 (mono-hydrochloride salt)

同義語

enzenesulfonamide
benzenesulfonamide monosodium salt

蒸気圧

0.000894 [mmHg]

製品の起源

United States

Synthesis routes and methods I

Procedure details

To a solution of 28.3 g (0.1 mole) of 2-iodophenylsulfonamide in 350 ml of dimethylformamide and 100 ml of triethylamine are added 1.0 g of palladium dichloro-bis(triphenylphosphite) complex, PdCl2 [P(C6H5)3 ]2, and 0.5 g of copper(I) iodide (CuI). Gaseous propine is then introduced into this solution until the starting material is completely reacted. The reaction mixture is filtered and the residue is concentrated in vacuo and then taken up in water. The precipitate is isolated and dried. Recrystallisation from ethyl acetate/hexane yields 15.6 g (80%) of 2-propyn-1-yl)phenylsulfonamide with a melting point of 147°-149° C.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
PdCl2
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

200 ml of aq. NH3 is cooled to −10° C. and treated with benzenesulfonylchloride (13 g, 73 mmol). The resulting mixture is stirred at this temperature for 3 h. When TLC confirmed the completion of the reaction, the reaction mixture is warmed to rt, and the resulting solid is filtered, washed with water and dried under vacuum to afford the title compound (11.1 g, 96%). LC/MS: (ES+): 158.2, (ES−): 156.2.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
96%

Synthesis routes and methods III

Procedure details

Reaction with p-tert-butylbenzenesulphonyl chloride in pyridine/toluene at room temperature yielded pure 4-tert-butyl-N-[3-(2-tetrahydropyranyloxyethoxy)-2-methoxy-phenoxy)-phenyl]-benzenesulphonamide. MS: Mt/ e=555.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pyridine toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The title compound was prepared in accordance with the general method of Example 199(D), from N-methyl-4-(pyridin-2-yl)but-3-yn-1-amine (50 mg, 0.31 mmol) and 2-chlorobenzene-1-sulfonyl chloride (79 mg, 0.37 mmol). The crude residue was purified over silicagel chromatography (prepacked 10 g silicagel column, DCM/MeOH: from 100/0 to 98/2 as eluent) to afford 37 mg of 2-chloro-N-methyl-N-(pyridin-2-yl)but-3-ynyl)benzenesulfonamide as a brown oil (Yield: 35%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
79 mg
Type
reactant
Reaction Step One
Yield
35%

Synthesis routes and methods V

Procedure details

4-[5-(4-[Methylthio]phenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (0.5 g, 1.27 mmol) was dissolved in methylene chloride (30 mL) and cooled to 0° C. To this solution was added m-chloroperoxybenzoic acid (MCPBA) (60%, 0.77 g, 2.7 mmol) and the solution was allowed to warm to room temperature while stirring for 18 hours. A solution of Na2S2O5 (2 g) in H2O (25 mL) was added to the reaction mixture and the solution stirred vigorously for 0.5 hour. The layers were separated and the organic layer was washed with saturated NaHCO3 (30 mL) and brine (30 mL), dried over Na2SO4 and concentrated to yield 4-[5-4-[methylsulfonyl]phenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a white solid, 0.22 g, 40%, mp=209°-210° C.
Name
4-[5-(4-[Methylthio]phenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na2S2O5
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。